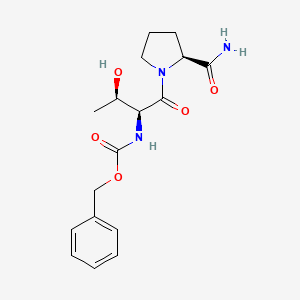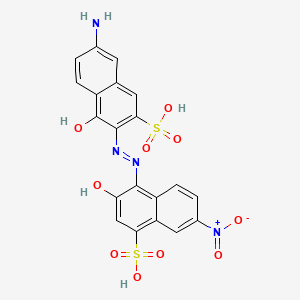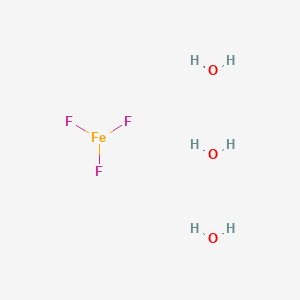
3-Fluoro-2-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 15931-21-2 and a molecular weight of 126.13 . It has a linear formula of C6H7FN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylpyridin-4-amine is represented by the linear formula C6H7FN2 . It consists of a six-membered pyridine ring with a fluorine atom at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position .Physical And Chemical Properties Analysis
3-Fluoro-2-methylpyridin-4-amine is a solid substance . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31, indicating its lipophilicity . It is also very soluble, with a solubility of 3.66 mg/ml .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
3-Fluoro-2-methylpyridin-4-amine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Potential Imaging Agents for Biological Applications
Fluoropyridines, including 3-Fluoro-2-methylpyridin-4-amine, present a special interest as potential imaging agents for various biological applications . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . 3-Fluoro-2-methylpyridin-4-amine can be used in the synthesis of these fluorinated organic chemicals .
Key Structural Motif in Active Agrochemical Ingredients
Trifluoromethylpyridines, which can be synthesized using 3-Fluoro-2-methylpyridin-4-amine, serve as a key structural motif in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Key Structural Motif in Pharmaceutical Ingredients
Trifluoromethylpyridines, which can be synthesized using 3-Fluoro-2-methylpyridin-4-amine, also serve as a key structural motif in pharmaceutical ingredients . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Intermediate in Chemical Synthesis
3-Fluoro-2-methylpyridin-4-amine can be used as an intermediate in various chemical syntheses . It can be used to produce other chemicals, which can then be used in a variety of applications, from pharmaceuticals to agrochemicals .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
5Me3F4AP acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The blocking of K+ channels by 5Me3F4AP affects the neuronal signaling pathways . By reducing the aberrant efflux of K+ ions, it enhances axonal conduction . This mechanism is particularly beneficial in conditions involving demyelination, such as multiple sclerosis .
Pharmacokinetics
5Me3F4AP exhibits comparable basicity and greater lipophilicity compared to 3-fluoro-4-aminopyridine (3F4AP), another K+ channel blocker . It also shows higher permeability to an artificial brain membrane, suggesting better bioavailability . Furthermore, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Result of Action
The result of 5Me3F4AP’s action is the enhancement of impulse conduction in demyelinated axons . This can potentially improve neurological functions in conditions like multiple sclerosis .
Action Environment
The action of 5Me3F4AP can be influenced by various environmental factors. For instance, its stability towards oxidation can be affected by the presence and activity of metabolic enzymes like CYP2E1 . Moreover, its lipophilicity and permeability suggest that it may be more effective in environments with a high lipid content, such as the brain .
Propiedades
IUPAC Name |
3-fluoro-2-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVGKIMLLNYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668415 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylpyridin-4-amine | |
CAS RN |
15931-21-2 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)


![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)




![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)

![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)